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This guide provides a comparative analysis of the clinical trial data for MAX-40279
hydrochloride, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast
growth factor receptor (FGFR), in the context of Acute Myeloid Leukemia (AML) treatment. As
of the latest available information, detailed quantitative results from the Phase I clinical trial of
MAX-40279 are not yet publicly available. This guide, therefore, focuses on a comparison of its
preclinical rationale and clinical trial design with the established FLT3 inhibitors, Quizartinib and
Sorafenib, for which clinical data is available.

Introduction to MAX-40279 Hydrochloride

MAX-40279 is an orally administered small molecule inhibitor targeting both FLT3 and FGFR.
[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML,
occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] The
dual-targeting mechanism of MAX-40279 is designed to overcome resistance mechanisms to
existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in
the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential
of MAX-40279 to inhibit tumor growth in mouse models and to be effective against FLT3
mutations that are resistant to other inhibitors.

Comparative Clinical Trial Landscape
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A direct comparison of clinical trial data is currently limited by the lack of published results from
the ongoing Phase | trial of MAX-40279 (NCT03412292). The primary objectives of this dose-
escalation study are to evaluate the safety, tolerability, and determine the maximum tolerated
dose (MTD) of MAX-40279 in patients with AML.[1][3]

To provide a framework for future comparative analysis, this guide presents the available data
from pivotal clinical trials of two other FLT3 inhibitors: Quizartinib and Sorafenib.

Data Presentation: Comparative Clinical Trial Data

As quantitative data from the MAX-40279 Phase | trial is not yet available, the following table
summarizes key efficacy and safety data from the pivotal trials of Quizartinib (QUANTUM-First)
and Sorafenib (SORAML) in newly diagnosed AML patients. This will serve as a benchmark for
when MAX-40279 data becomes available.

Feature

Quizartinib
(QUANTUM-First)

Sorafenib
(SORAML)

MAX-40279
(NCT03412292)

Primary Endpoint

Overall Survival (OS)

Event-Free Survival
(EFS)

Safety and Tolerability,
MTD

Patient Population

Newly diagnosed
FLT3-ITD positive
AML

Newly diagnosed AML
(ages 18-60)

Relapsed/Refractory
AML

) Not significantly )
Median OS 31.9 months ] Data not yet available
different from placebo
Median EFS 14.4 months 20.5 months Data not yet available
Complete Remission )
55% 60% Data not yet available

(CR) Rate

Key Grade =3
Adverse Events

Febrile neutropenia,
neutropenia,
thrombocytopenia,
electrocardiogram QT

prolonged

Febrile neutropenia,
infections, bleeding,
hand-foot skin

reaction

Data not yet available
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Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for a comprehensive comparison.

MAX-40279 (NCT03412292) - Phase |

Study Design: An open-label, dose-escalation Phase | trial.[3]

Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic
activity of MAX-40279. The primary endpoints are the incidence of dose-limiting toxicities
(DLTs) and the determination of the MTD.[1]

Patient Population: Adult patients with relapsed or refractory AML.[3]

Treatment Plan: Patients receive escalating oral doses of MAX-40279 hydrochloride. The
starting dose and escalation scheme are defined in the protocol.

Quizartinib (QUANTUM-First) - Phase il

Study Design: A randomized, double-blind, placebo-controlled Phase Ill trial.

Objectives: To evaluate the efficacy and safety of Quizartinib in combination with standard
induction and consolidation chemotherapy, followed by continuation therapy in patients with
newly diagnosed FLT3-ITD positive AML. The primary endpoint was overall survival.

Patient Population: Adults (18-75 years) with newly diagnosed AML with a FLT3-ITD
mutation.

Treatment Plan: Patients were randomized to receive either Quizartinib or placebo in
combination with standard 7+3 induction chemotherapy (cytarabine and an anthracycline)
and consolidation therapy with high-dose cytarabine. This was followed by up to 36 cycles of
continuation therapy with the assigned study drug.

Sorafenib (SORAML) - Phase Il

o Study Design: A randomized, double-blind, placebo-controlled Phase Il trial.
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o Objectives: To assess the efficacy and safety of Sorafenib when added to standard induction
and consolidation chemotherapy in younger patients with newly diagnosed AML. The primary
endpoint was event-free survival.

o Patient Population: Adults (18-60 years) with newly diagnosed AML.

o Treatment Plan: Patients were randomized to receive either Sorafenib or placebo in addition
to standard induction therapy (daunorubicin and cytarabine) and consolidation therapy with
high-dose cytarabine.

Mandatory Visualization
Signaling Pathway of MAX-40279

The following diagram illustrates the dual inhibitory action of MAX-40279 on the FLT3 and
FGFR signaling pathways, which are critical for the proliferation and survival of AML cells.
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Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279 in AML.

Experimental Workflow: Phase | Dose Escalation Trial
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The following diagram outlines a typical workflow for a Phase | dose-escalation clinical trial,
such as the one for MAX-40279.
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Caption: Standard 3+3 dose escalation design for a Phase | clinical trial.

Conclusion

MAX-40279 hydrochloride holds promise as a novel therapeutic agent for AML, particularly in
overcoming resistance to existing FLT3 inhibitors. Its dual-targeting mechanism of FLT3 and
FGFR is a rational approach to address the complexities of AML signaling pathways. However,
a comprehensive comparative analysis of its clinical performance awaits the public release of
data from the ongoing Phase | clinical trial (NCT03412292). The information provided on the
clinical trial designs and the data from Quizartinib and Sorafenib trials offer a valuable
framework for interpreting the forthcoming results of MAX-40279 and its potential role in the
evolving landscape of AML treatment. Researchers and clinicians should monitor for
presentations and publications from Maxinovel Pharmaceuticals for the latest data.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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